Cas no 1401163-31-2 ((R)-2-Amino-2-cyclopropylethanol hydrochloride)

(R)-2-アミノ-2-シクロプロピルエタノール塩酸塩は、光学活性なアミノアルコール誘導体であり、分子式C5H12ClNOで表される。この化合物は、キラルなシクロプロピル基を有しており、医薬品中間体や不斉合成の構築ブロックとして重要な役割を果たす。高い立体選択性と安定性を特徴とし、塩酸塩形態により取り扱い性が向上している。特に抗ウイルス剤や生理活性化合物の合成において、立体配置の制御が求められる場面で有用である。実験室規模から工業生産まで幅広く適用可能な純度(通常98%以上)を保証し、X線結晶構造解析やNMRによる品質確認が可能である。

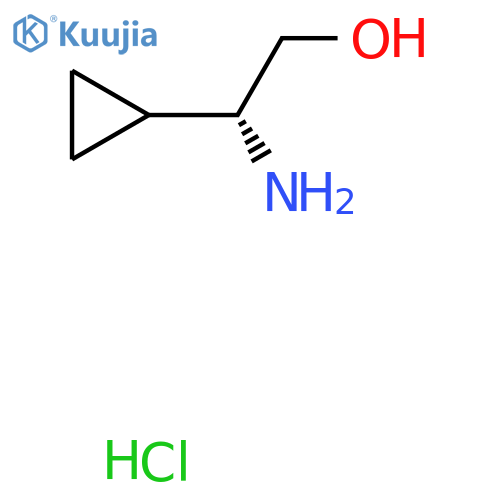

1401163-31-2 structure

商品名:(R)-2-Amino-2-cyclopropylethanol hydrochloride

CAS番号:1401163-31-2

MF:C5H12ClNO

メガワット:137.607880592346

MDL:MFCD28975219

CID:4774176

PubChem ID:68312733

(R)-2-Amino-2-cyclopropylethanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-2-cyclopropylethanol hydrochloride

- (2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride

- (2R)-2-AMino-2-cyclopropylethan-1-ol HCl

- (R)-2-Amino-2-cyclopropylethanol HCl

- 1401163-31-2

- (R)-2-Amino-2-cyclopropylethanolhydrochloride

- SCHEMBL12538843

- BS-15051

- (2R)-2-AMINO-2-CYCLOPROPYLETHANOL HYDROCHLORIDE

- MFCD28975219

- DB-234843

- Y14567

- (R)-2-amino-2-cyclopropylethan-1-ol hydrochloride

- AKOS037648648

- CS-0111762

- (2R)-2-amino-2-cyclopropylethanol;hydrochloride

-

- MDL: MFCD28975219

- インチ: 1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m0./s1

- InChIKey: YPMKFTYTWTWHKM-JEDNCBNOSA-N

- ほほえんだ: Cl.OC[C@@H](C1CC1)N

計算された属性

- せいみつぶんしりょう: 137.0607417g/mol

- どういたいしつりょう: 137.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 61.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

(R)-2-Amino-2-cyclopropylethanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA419-200mg |

(R)-2-Amino-2-cyclopropylethanol hydrochloride |

1401163-31-2 | 95+% | 200mg |

1645.0CNY | 2021-07-14 | |

| Advanced ChemBlocks | P41862-5G |

(2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride |

1401163-31-2 | 95% | 5G |

$2,330 | 2023-09-15 | |

| Chemenu | CM562045-100mg |

(R)-2-Amino-2-cyclopropylethanol hydrochloride |

1401163-31-2 | 97% | 100mg |

$169 | 2023-02-18 | |

| abcr | AB547810-250mg |

(R)-2-Amino-2-cyclopropylethanol hydrochloride, 95%; . |

1401163-31-2 | 95% | 250mg |

€196.60 | 2025-02-13 | |

| Ambeed | A1191411-250mg |

(R)-2-Amino-2-cyclopropylethanol hydrochloride |

1401163-31-2 | 95% | 250mg |

$98.0 | 2025-03-03 | |

| Aaron | AR01KJ3I-250mg |

(R)-2-Amino-2-cyclopropylethanolhydrochloride |

1401163-31-2 | 97% | 250mg |

$82.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1215952-5g |

(R)-2-amino-2-cyclopropylethan-1-ol hydrochloride |

1401163-31-2 | 95% | 5g |

$1100 | 2025-02-27 | |

| abcr | AB547810-1 g |

(R)-2-Amino-2-cyclopropylethanol hydrochloride; . |

1401163-31-2 | 1g |

€882.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA419-50mg |

(R)-2-Amino-2-cyclopropylethanol hydrochloride |

1401163-31-2 | 95+% | 50mg |

658.0CNY | 2021-07-14 | |

| Advanced ChemBlocks | P41862-1G |

(2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride |

1401163-31-2 | 95% | 1G |

$775 | 2023-09-15 |

(R)-2-Amino-2-cyclopropylethanol hydrochloride 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1401163-31-2 ((R)-2-Amino-2-cyclopropylethanol hydrochloride) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1401163-31-2)(R)-2-Amino-2-cyclopropylethanol hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):320.0/1119.0